molecular formula C17H12N4O2S B2641308 N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034340-24-2

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2641308
CAS No.: 2034340-24-2
M. Wt: 336.37
InChI Key: IOFQXSXZSZXBFJ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as:

  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-carboxamide
  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-6-carboxamide

Uniqueness

What sets N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its specific substitution pattern and the resulting electronic and steric properties

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFQXSXZSZXBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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